4-(1H-1,2,3-Triazol-1-YL)benzaldehyde
Overview
Description
4-(1H-1,2,3-Triazol-1-yl)benzaldehyde is a compound that features a benzaldehyde group attached to a 1,2,3-triazole ring. This structure is significant in medicinal chemistry due to the triazole ring's ability to mimic the peptide bond and its prevalence in drugs that target enzymes like proteases. The benzaldehyde moiety can be involved in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and terminal alkynes in a cycloaddition reaction known as the "click reaction." For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were synthesized using this method, starting with 4-O-propargylated benzaldehyde and various organic bromides/azides . This approach is valued for its high yield and specificity.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of related compounds . These interactions can significantly influence the compound's stability and reactivity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For example, they can form Schiff bases when reacted with amines, as demonstrated by the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde . The formation of Schiff bases is a common reaction for aldehydes and can lead to the synthesis of a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the triazole ring and the benzaldehyde group. These properties are crucial for the compound's potential use as a pharmaceutical agent. For example, the antimicrobial activity of triazole derivatives has been evaluated, with some compounds showing good-to-excellent activity against various bacteria and fungi . Additionally, the solvation effects and the influence of different substituents on the reaction mechanisms of benzaldehyde and triazole derivatives have been studied to determine the most favorable conditions for reactions like hemiaminal and Schiff base formation .
Scientific Research Applications
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Pharmaceutical Research
- Summary: 1,2,3-triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
- Method: These compounds are often obtained through a copper-catalyzed click reaction of azides with alkynes .
- Results: The study reported the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative, which was fully characterized using various spectroscopic techniques .
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Cancer Research
- Summary: Certain 1,2,4-triazole derivatives have shown promising anticancer properties .
- Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results: Some of the synthesized compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
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Neurodegenerative Disease Research
- Summary: 1,2,3-triazole compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer’s disease .
- Method: Computational studies were used to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
- Results: The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
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Heat Shock Protein 90 (HSP90) Inhibitors
- Summary: A series of 4-(1H-1,2,3-Triazol-1-YL)benzamides were designed and synthesized as HSP90 inhibitors . HSP90 is a promising anticancer drug target .
- Method: The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .
- Results: Preliminary HSP90 binding assay showed that several compounds exhibited significant HSP90α binding affinity . Among these, compound 6u displayed the most potent anti-proliferative activities, particularly in the Capan-1 cell line .
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Agrochemicals
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Materials Science
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Alzheimer’s Disease Research
- Summary: A quinoline-based [1,2,3]-triazole hybrid derivative was synthesized and its interaction with acetylcholinesterase, a target for developing new therapeutic options to counteract neurodegeneration, was predicted .
- Method: The compound was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt). The compound was fully characterized by various spectroscopic techniques .
- Results: Computational studies were used to predict the interaction of the synthesized compound with acetylcholinesterase. The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
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Photostabilizers, Dyes, or Anticorrosives
- Summary: 1,4-disubstituted 1,2,3-triazoles have important applications as photostabilizers, dyes, or anticorrosives .
- Method: The synthesis of these compounds often involves click chemistry .
- Results: These compounds have been used in the development of new materials due to their high chemical stability and strong dipole moment .
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Root Growth Stimulant
- Summary: Certain 1,2,4-triazol derivatives could be applied as new agro-chemicals, functioning as root growth stimulants .
- Method: The synthesis of these compounds often involves click chemistry .
- Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .
properties
IUPAC Name |
4-(triazol-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGVKDSSJVBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445643 | |
Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde | |
CAS RN |
41498-10-6 | |
Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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